2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid is a complex organic compound characterized by its multiple aromatic rings and carboxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration and Reduction: The initial aromatic compounds undergo nitration followed by reduction to introduce amino groups.
Coupling Reactions: The intermediate compounds are then coupled using reagents such as thionyl chloride (SOCl2) to form the desired product.
Carboxylation: The final step involves carboxylation to introduce the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]propanoic acid
- 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]butanoic acid
Uniqueness
The uniqueness of 2-[2-[4-[4-[2-(Carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C28H20Cl4N2O4 |
---|---|
Molecular Weight |
590.3 g/mol |
IUPAC Name |
2-[2-[4-[4-[2-(carboxymethyl)anilino]-3,5-dichlorophenyl]-2,6-dichloroanilino]phenyl]acetic acid |
InChI |
InChI=1S/C28H20Cl4N2O4/c29-19-9-17(10-20(30)27(19)33-23-7-3-1-5-15(23)13-25(35)36)18-11-21(31)28(22(32)12-18)34-24-8-4-2-6-16(24)14-26(37)38/h1-12,33-34H,13-14H2,(H,35,36)(H,37,38) |
InChI Key |
JGUBDKQKAAKJED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)C3=CC(=C(C(=C3)Cl)NC4=CC=CC=C4CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.